molecular formula C13H15NO3S B12125420 (Methylsulfonyl)(2-naphthyloxyethyl)amine

(Methylsulfonyl)(2-naphthyloxyethyl)amine

Cat. No.: B12125420
M. Wt: 265.33 g/mol
InChI Key: UHCQMMZXZFYPGR-UHFFFAOYSA-N
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Description

(Methylsulfonyl)(2-naphthyloxyethyl)amine is an organic compound that features a sulfonyl group attached to a naphthyloxyethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfonyl)(2-naphthyloxyethyl)amine typically involves the reaction of 2-naphthyloxyethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Naphthyloxyethylamine+Methanesulfonyl chlorideThis compound+HCl\text{2-Naphthyloxyethylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Naphthyloxyethylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfonyl)(2-naphthyloxyethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(Methylsulfonyl)(2-naphthyloxyethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Methylsulfonyl)(2-naphthyloxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Methylsulfonyl)phenyl derivatives: These compounds also contain a sulfonyl group and are used in similar applications.

    Naphthyloxyethylamine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(Methylsulfonyl)(2-naphthyloxyethyl)amine is unique due to the combination of the sulfonyl group and the naphthyloxyethylamine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)methanesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-18(15,16)14-9-10-17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9-10H2,1H3

InChI Key

UHCQMMZXZFYPGR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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